

# Ceralasertib (AZD6738): A Technical Review of a Leading ATR Inhibitor in Oncology

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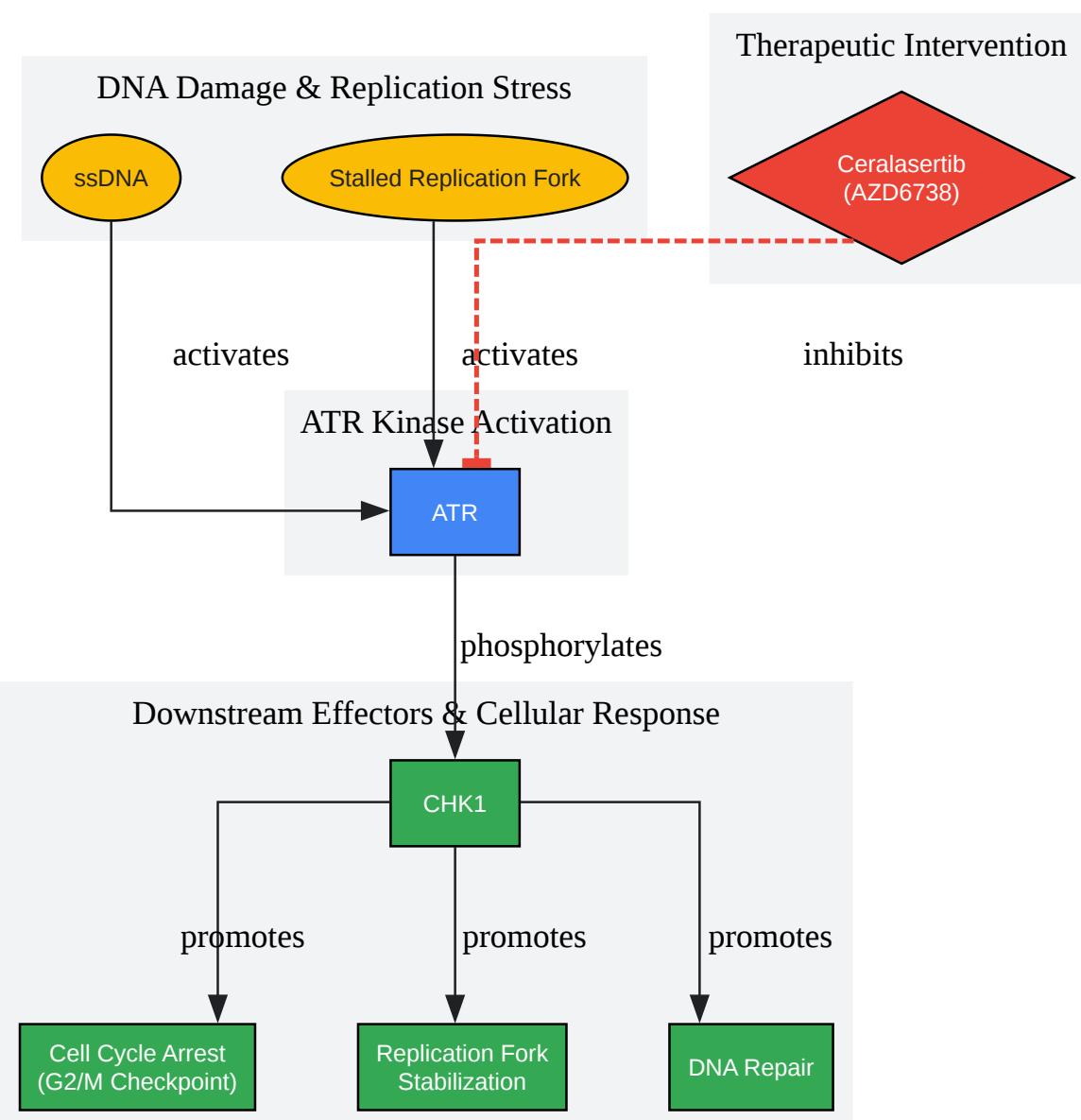
## Abstract

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).<sup>[1][2]</sup> By targeting ATR, Ceralasertib induces synthetic lethality in cancer cells with existing DNA repair defects and enhances the efficacy of DNA-damaging agents and immunotherapy. This technical review consolidates the current literature on Ceralasertib, presenting its mechanism of action, pharmacokinetic profile, and a comprehensive summary of key preclinical and clinical findings. We provide structured tables of quantitative data for comparative analysis, detailed experimental methodologies from pivotal studies, and visual diagrams of the core signaling pathway and representative clinical trial workflows to facilitate a deeper understanding of this promising therapeutic agent.

## Core Mechanism of Action: ATR Inhibition

ATR is a primary sensor of single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage.<sup>[3]</sup> Activation of ATR initiates a signaling cascade that promotes cell cycle arrest, stabilizes replication forks, and facilitates DNA repair, thereby maintaining genomic integrity.<sup>[4][5]</sup> Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.<sup>[3]</sup>

Ceralasertib, as an ATP-competitive inhibitor of ATR, abrogates these critical functions.<sup>[6]</sup> Inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death through "replication catastrophe" or "mitotic catastrophe".<sup>[3]</sup> This dependency creates a therapeutic window, where Ceralasertib can selectively target cancer cells with heightened replication stress or specific DDR deficiencies, such as loss of ATM or ARID1A.<sup>[7][8]</sup>



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**Caption:** Ceralasertib inhibits the ATR signaling pathway.

## Pharmacokinetics and Monotherapy Profile

Ceralasertib is administered orally and is rapidly absorbed.[6][9] Pharmacokinetic analyses from Phase I studies have demonstrated dose-proportional exposure.

Parameter	Value	Study Population	Reference
Tmax (Median)	0.5 - 4 hours	Advanced Solid Tumors	[6][9]
Terminal Half-Life	5.3 - 7.7 hours (40-80 mg)	Advanced Solid Tumors	[6]
Terminal Half-Life	11.2 - 12.8 hours (160-240 mg)	Advanced Solid Tumors	[6]
Accumulation Ratio (Cmax/AUC)	1.6 - 2.2 fold	Advanced Solid Tumors	[6]

The PATRIOT Phase I study established a recommended phase II dose (RP2D) for monotherapy at 160 mg twice daily (BD) for 14 days in a 28-day cycle.[6] This intermittent dosing schedule was better tolerated than continuous dosing, which was associated with dose-limiting hematological toxicity.[6] As a monotherapy, Ceralasertib has shown antitumor activity, particularly in patients with tumors harboring defects in genes like ARID1A.[6][8] In one study, treatment with Ceralasertib alone led to tumor growth stabilization in over 50% of patients with advanced solid tumors that had ceased responding to standard treatments.[8]

## Clinical Efficacy in Combination Therapies

The therapeutic potential of Ceralasertib is significantly enhanced when used in combination with other anticancer agents. The primary strategies involve combining it with chemotherapy, PARP inhibitors, and immune checkpoint inhibitors.

### Combination with Chemotherapy

By inhibiting ATR, Ceralasertib prevents cancer cells from repairing the DNA damage induced by cytotoxic chemotherapy, thereby potentiating its effects.

Combination Agent	Cancer Type	Key Efficacy Data	Reference
Paclitaxel	Refractory Solid Tumors (notably Melanoma)	ORR: 22.6% (all patients); 33.3% (melanoma subset)	[9]
	mPFS: 3.6 months (melanoma)	[9]	
	mOS: 7.4 months (melanoma)	[9]	
Carboplatin	Advanced Solid Tumors	2 Partial Responses (in patients with low ATM/SLFN11)	[10][11]
	53% of patients achieved Stable Disease	[10][11]	

## Combination with PARP Inhibitors (Olaparib)

The combination of ATR and PARP inhibitors is a key synthetic lethality strategy. This dual blockade of critical DDR pathways has shown promise in overcoming PARP inhibitor resistance.

Cancer Type	Patient Population	Key Efficacy Data	Reference
Ovarian Cancer (HGSOC)	Acquired PARPi-Resistant, HR-deficient	ORR: 50% (6 partial responses)	[12]
	Median treatment duration: 8 cycles	[12]	

## Combination with Immune Checkpoint Inhibitors (Durvalumab)

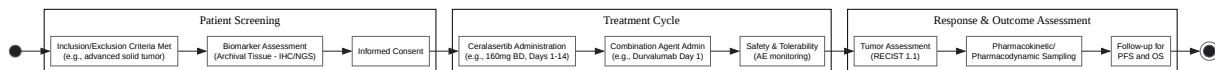
ATR inhibition can increase genomic instability and the release of cytosolic DNA, which in turn may activate innate immune responses (e.g., via the cGAS-STING pathway) and enhance the efficacy of immunotherapy.[\[2\]](#)[\[7\]](#)

Cancer Type	Patient Population	Key Efficacy Data	Reference
Advanced Gastric Cancer	Previously Treated	ORR: 22.6%; DCR: 58.1%	<a href="#">[2]</a> <a href="#">[7]</a>
mPFS: 3.0 months; mOS: 6.7 months			<a href="#">[2]</a> <a href="#">[7]</a>
Significantly longer PFS in patients with ATM loss/high HRD signature (5.60 vs 1.65 months)			<a href="#">[7]</a>
Advanced NSCLC	RAS-mutant	Durable Clinical Benefit Rate: ~40%	<a href="#">[13]</a>
mPFS: 5.9 months; mOS: 25.0 months			<a href="#">[13]</a>

## Experimental Protocols and Methodologies

### Phase I/II Clinical Trial Design

A common workflow for Phase I and II studies involving Ceralasertib includes patient screening, treatment administration, and response assessment.



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**Caption:** A generalized workflow for a Ceralasertib clinical trial.

- Patient Selection: Patients with locally advanced or metastatic solid tumors who have progressed on prior systemic therapies are typically enrolled.[9][14] Many trials now incorporate biomarker-driven cohorts, requiring tumor tissue for analysis.[14]
- Biomarker Analysis:
  - Immunohistochemistry (IHC): Used to assess protein expression levels, such as the loss of ATM expression in tumor samples.[9] Formalin-fixed paraffin-embedded (FFPE) tissue is typically used.
  - Next-Generation Sequencing (NGS): Custom panels are used to identify mutations in key DDR genes (e.g., BRCA1/2, ARID1A) and to determine mutational signatures, such as those related to homologous recombination deficiency (HRD).[7][9]
- Treatment Regimens: Ceralasertib is administered orally on various schedules. For example, in combination with durvalumab, a regimen of 240 mg BD on days 15-28 of a 28-day cycle has been used.[2][7] In combination with paclitaxel, the RP2D was established as 240 mg BD on days 1-14 with paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[9]
- Efficacy Assessment: The primary endpoint is often the Overall Response Rate (ORR) according to RECIST v1.1.[2][7] Secondary endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and Disease Control Rate (DCR).[2][7]
- Pharmacodynamic (PD) Assays: To confirm on-target activity, paired peripheral blood mononuclear cells (PBMCs) or tumor biopsies are analyzed for phosphorylation of downstream ATR targets, such as CHK1 (p-Chk1).[6]

## Conclusion and Future Directions

Ceralasertib has demonstrated significant promise as a targeted therapy that exploits the inherent vulnerabilities of cancer cells. Its activity, both as a monotherapy in biomarker-selected populations and as a potent combination partner for chemotherapy, PARP inhibitors, and immunotherapy, positions it as a versatile agent in the oncology pipeline. Ongoing and future research will focus on refining biomarker strategies to optimize patient selection, exploring novel combination therapies, and understanding mechanisms of resistance. Phase III trials,

such as the LATIFY study combining Ceralasertib with durvalumab in NSCLC, are underway and will be critical in defining its role in clinical practice.[15]

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